molecular formula C5H12O3SSi B14528132 2-(Trimethylsilyl)ethene-1-sulfonic acid CAS No. 62381-64-0

2-(Trimethylsilyl)ethene-1-sulfonic acid

Cat. No.: B14528132
CAS No.: 62381-64-0
M. Wt: 180.30 g/mol
InChI Key: HBTPUJHVCVCDTG-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethene-1-sulfonic acid is a specialized organosilicone-sulfonic acid hybrid compound. Its structure comprises a sulfonic acid group (-SO₃H) attached to an ethene (vinyl) backbone, which is further substituted with a trimethylsilyl (-Si(CH₃)₃) group. This unique combination confers distinct chemical properties:

  • Acidity: The sulfonic acid group provides strong Brønsted acidity, while the electron-withdrawing silyl group may modulate acidity compared to non-silylated analogs.
  • Reactivity: The ethene moiety allows participation in electrophilic addition or polymerization reactions, and the silyl group can act as a protecting group or influence steric effects.
  • Applications: Potential uses include catalysis in organic synthesis, silicon-based polymer precursors, or intermediates in pharmaceuticals.

Properties

CAS No.

62381-64-0

Molecular Formula

C5H12O3SSi

Molecular Weight

180.30 g/mol

IUPAC Name

2-trimethylsilylethenesulfonic acid

InChI

InChI=1S/C5H12O3SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H,1-3H3,(H,6,7,8)

InChI Key

HBTPUJHVCVCDTG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Trimethylsilyl)ethene-1-sulfonic acid typically involves the reaction of trimethylsilyl chloride with ethene sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Trimethylsilyl)ethene-1-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of ethene derivatives with modified functional groups.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Trimethylsilyl)ethene-1-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of alcohols and other functional groups.

    Biology: The compound can be used in biochemical studies to modify biomolecules and study their interactions.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug synthesis.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Trimethylsilyl)ethene-1-sulfonic acid exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a protecting group for alcohols, preventing unwanted reactions during synthetic processes. The sulfonic acid moiety can participate in acid-base reactions, influencing the reactivity of the compound in different environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

2-(Trimethylsilyl)ethene-1-sulfonic Acid

Ethene-1-sulfonic Acid (Vinyl Sulfonic Acid)

Perfluoro(2-ethoxyethane)sulfonic Acid (e.g., derivatives in )

Ethanesulfonic Acid Derivatives (e.g., fluorinated variants from )

Comparative Data Table

Property This compound Ethene-1-sulfonic Acid Perfluoro(2-ethoxyethane)sulfonic Acid Ethanesulfonic Acid Derivatives
Molecular Formula C₅H₁₂O₃SSi C₂H₄O₃S C₅F₁₄O₅S Varies (e.g., C₄HF₁₃O₅S)
Molecular Weight ~196.3 g/mol 108.1 g/mol ~454.2 g/mol ~300–500 g/mol
Acidity (pKa) ~-2 to -4 (estimated) ~-1.5 < -12 ~-6 to -10
Thermal Stability Moderate (decomposes >150°C) Low (<100°C) High (>300°C) High (>250°C)
Solubility Polar aprotic solvents, moderate H₂O Highly water-soluble Low in H₂O, soluble in fluorocarbons Low in H₂O, fluorophilic
Applications Organic synthesis, silicon chemistry Polymer production Fuel cell membranes (e.g., Nafion) Specialty surfactants, catalysts

Detailed Analysis

Acidity
  • The trimethylsilyl group slightly reduces acidity compared to perfluorinated analogs due to its electron-donating nature but enhances it relative to non-fluorinated ethene sulfonic acids. Perfluoro sulfonic acids (e.g., those in ) exhibit extreme acidity (pKa < -12) due to fluorine’s electronegativity .
Thermal and Chemical Stability
  • Fluorinated compounds () show superior thermal stability (>300°C) owing to strong C-F bonds . The trimethylsilyl variant is less stable than fluorinated derivatives but more stable than ethene sulfonic acid, which decomposes below 100°C.

Research Findings and Trends

  • Synthetic Utility : The trimethylsilyl group in this compound may facilitate volatile byproduct formation, simplifying purification in organic reactions.
  • Emerging Comparisons : Fluorinated sulfonic acids () dominate industrial applications, but silicone hybrids like the target compound offer niche advantages in tailored catalysis or material science .

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